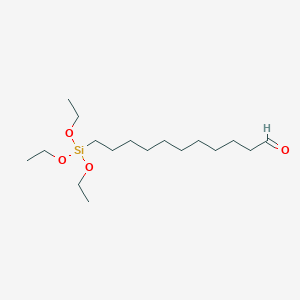

11-Triethoxysilylundecanal

Description

The exact mass of the compound Triethoxysilylundecanal is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

11-triethoxysilylundecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O4Si/c1-4-19-22(20-5-2,21-6-3)17-15-13-11-9-7-8-10-12-14-16-18/h16H,4-15,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJMMZVIBLQHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCCCCCC=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467911 | |

| Record name | 11-triethoxysilylundecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116047-42-8 | |

| Record name | 11-(Triethoxysilyl)undecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116047-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-triethoxysilylundecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

11-Triethoxysilylundecanal chemical structure and properties

An In-depth Technical Guide to 11-Triethoxysilylundecanal: A Bifunctional Linker for Advanced Surface Engineering

Authored by a Senior Application Scientist

Abstract

This compound (CAS: 116047-42-8) is a bifunctional organosilane molecule that has emerged as a cornerstone in surface chemistry and bioconjugation.[1] Its unique architecture, featuring a terminal aldehyde group and a triethoxysilyl headgroup connected by an eleven-carbon aliphatic chain, provides a versatile platform for covalently modifying inorganic substrates and subsequently immobilizing biological macromolecules.[1] This guide offers a comprehensive technical overview of its chemical structure, physicochemical properties, and the mechanistic principles governing its application. We will delve into the causality behind experimental choices for surface functionalization, provide field-proven protocols, and explore its pivotal role in the development of next-generation biosensors, drug delivery systems, and advanced materials.

Molecular Architecture and Physicochemical Profile

The efficacy of this compound stems from its distinct molecular domains:

-

The Triethoxysilyl Group (-Si(OCH₂CH₃)₃): This is the inorganic-reactive anchor. Through a well-understood hydrolysis and condensation process, this group forms stable, covalent siloxane bonds (Si-O-Si) with hydroxyl-rich surfaces such as silica, glass, silicon nitride, and other metal oxides.[1][2]

-

The Undecanal Group (-(CH₂)₁₀CHO): The eleven-carbon chain provides a flexible, hydrophobic spacer that projects the terminal aldehyde group away from the substrate surface. This spatial separation is critical, minimizing steric hindrance and ensuring the aldehyde's accessibility for subsequent reactions. The aldehyde itself is a versatile chemical handle for covalently linking to nucleophilic groups, most notably the primary amines found in proteins and peptides.[3][4]

Core Physicochemical Properties

A summary of the key properties of this compound is presented below. This data is essential for designing experimental conditions, including solvent selection and reaction temperatures.

| Property | Value | Source(s) |

| CAS Number | 116047-42-8 | [5][6] |

| Molecular Formula | C₁₇H₃₆O₄Si | [5][6] |

| Molecular Weight | 332.5 g/mol | [5][7] |

| IUPAC Name | This compound | [5][7] |

| Boiling Point | 150-155 °C at 0.5 mmHg | [6] |

| Density | ~0.920 - 0.930 g/cm³ | [6] |

| Refractive Index | ~1.4343 | [6] |

| Flash Point | >165 °C | [6] |

| SMILES | CCO(OCC)OCC | [1][5] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [6] |

The Mechanism of Surface Functionalization: A Two-Act Process

The application of this compound is a sequential process involving two distinct chemical transformations. Understanding the kinetics and influencing factors of each step is paramount for achieving a stable, functional monolayer.

Act I: The Anchoring Reaction - Silane Hydrolysis and Condensation

The covalent attachment to a substrate is a multi-step process that begins with the activation of the triethoxysilyl group.

-

Hydrolysis: In the presence of trace amounts of water, the three ethoxy groups (-OCH₂CH₃) hydrolyze to form reactive silanol groups (-OH) and ethanol as a byproduct.[2] This reaction is the rate-limiting step and is highly sensitive to pH; it is significantly accelerated under both acidic and basic conditions compared to a neutral pH.[2][8]

-

Condensation: The newly formed silanol groups can undergo two competing condensation reactions:

-

Surface Condensation: The silanols react with hydroxyl groups on the substrate (e.g., Si-OH on a silica surface) to form stable, covalent siloxane bonds (Substrate-O-Si).[2] This is the desired outcome for surface attachment.

-

Self-Condensation: Adjacent hydrolyzed silane molecules can react with each other, forming a cross-linked polysiloxane network.[2] While some degree of cross-linking can enhance film stability, excessive polymerization in solution before surface attachment can lead to irregular, aggregated layers and must be carefully controlled.

-

The choice between methoxy- and ethoxy-silanes is a key experimental decision. Ethoxysilanes, such as this compound, hydrolyze more slowly than their methoxy counterparts.[9] This slower reaction rate provides greater process control, reducing the likelihood of premature self-condensation in solution and facilitating the formation of more uniform, well-ordered self-assembled monolayers (SAMs).

Act II: The Coupling Reaction - Aldehyde Chemistry for Bioconjugation

Once the surface is functionalized with a monolayer of this compound, the terminal aldehyde groups provide a reactive interface for immobilizing biomolecules. The most common strategy involves reaction with primary amines (-NH₂) present on proteins, peptides, or modified nucleic acids.

-

Schiff Base Formation: The aldehyde reacts with a primary amine to form an imine linkage (-C=N-), also known as a Schiff base.[4] This reaction is typically performed at a slightly acidic to neutral pH (pH 5-7) to facilitate nucleophilic attack by the amine.[4]

-

Reductive Amination (Optional but Recommended): While the Schiff base is formed readily, the imine bond is susceptible to hydrolysis and can be reversible. For applications requiring long-term stability, the imine can be selectively reduced to a stable secondary amine linkage (-CH₂-NH-) using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[4] This two-step process is known as reductive amination.

Other nucleophiles, such as hydrazides and alkoxyamines, can also react with the aldehyde to form stable hydrazone and oxime bonds, respectively.[4] These reactions offer alternative bioconjugation strategies with different stability profiles.[3][10]

Core Application: Self-Assembled Monolayers (SAMs)

The formation of a Self-Assembled Monolayer (SAM) is the primary application of this compound.[11][12] A SAM is a highly organized, single-molecule-thick layer that spontaneously forms on a substrate. The quality of the SAM is critical for the performance of the final device or material.

The process leverages the hydrolysis and condensation chemistry described above, but under controlled conditions (e.g., dilute silane concentration in an anhydrous organic solvent) to promote the gradual formation of a dense, well-ordered monolayer rather than a disordered polymer film.[13] The long alkyl chains of the undecanal moiety interact via van der Waals forces, driving the molecules into a tightly packed, pseudo-crystalline arrangement.[13]

Applications in Drug Development and Diagnostics

The ability to create stable, biocompatible surfaces with reactive handles makes this compound invaluable in life sciences research.

-

Biosensors: It is extensively used to functionalize the surfaces of transducers (e.g., silicon nitride, silica) in various biosensing platforms like Ion-Sensitive Field-Effect Transistors (ISFETs) and Surface Plasmon Resonance (SPR) sensors.[7][14][15] Biomolecules such as antibodies or enzymes can be covalently immobilized via the aldehyde group to create a specific detection layer.[7][16]

-

Immobilization Platforms: It enables the creation of microarrays and other platforms where proteins, peptides, or DNA are anchored to a solid support for high-throughput screening and diagnostic assays.

-

Drug Delivery: The surfaces of nanoparticles (e.g., silica nanoparticles) can be modified to introduce aldehyde functionalities. These can then be used to attach targeting ligands (e.g., antibodies) or drugs, enhancing the specificity and efficacy of the delivery system.

Field-Proven Experimental Protocol: Functionalization of a Silicon Nitride Surface for an Immunosensor

This protocol is adapted from established methodologies for fabricating ISFET-based biosensors and serves as a robust starting point for surface functionalization.[7]

Objective: To covalently attach anti-TNF-α antibodies to a silicon nitride (Si₃N₄) surface using this compound as a linker.

Materials:

-

Silicon nitride substrates

-

Acetone, Ethanol (ACS grade or higher)

-

Deionized (DI) water (18.2 MΩ·cm)

-

This compound (TESUD)

-

Anhydrous Toluene or Ethanol

-

Monoclonal anti-TNF-α antibody (mAb anti-TNF-α) in Phosphate-Buffered Saline (PBS)

-

Ethanolamine solution (1 M, pH 8.5)

-

Sodium Cyanoborohydride (NaBH₃CN) (Optional, for reductive amination)

-

UV/Ozone cleaner, Sonicator, Oven, Nitrogen gas source

Methodology:

-

Substrate Cleaning and Activation:

-

Causality: This step removes organic contaminants and generates surface hydroxyl (-OH) groups, which are essential for the silanization reaction.

-

a. Sonicate the Si₃N₄ substrates sequentially in acetone and then ethanol for 15 minutes each.

-

b. Rinse thoroughly with DI water and dry under a stream of nitrogen.

-

c. Place the substrates in a UV/Ozone cleaner for 20-30 minutes to activate the surface.

-

-

Silanization with TESUD:

-

Causality: This step forms the aldehyde-terminated self-assembled monolayer. Vapor-phase deposition is often preferred as it provides excellent control over monolayer formation with minimal water for unwanted polymerization.

-

a. Prepare a 1-2% (v/v) solution of TESUD in anhydrous toluene or ethanol in a moisture-free environment (e.g., a glove box).

-

b. Place the activated substrates in a desiccator or reaction chamber. Place a small, open vial containing the TESUD solution inside, ensuring the substrates are not in direct contact with the liquid.

-

c. Evacuate the chamber and place it in an oven at 80-100 °C for 1-2 hours.

-

d. Alternatively, for liquid-phase deposition, immerse the substrates in the TESUD solution for 1-4 hours at room temperature under an inert atmosphere.

-

-

Post-Silanization Rinsing and Curing:

-

Causality: Rinsing removes any non-covalently bound (physisorbed) silane molecules. Curing drives the condensation reaction to completion, strengthening the covalent bond to the surface.

-

a. Remove the substrates from the chamber and rinse thoroughly with absolute ethanol or toluene to remove excess TESUD.

-

b. Dry the substrates with nitrogen.

-

c. Heat the functionalized substrates in an oven at 100-120 °C for 1 hour to cure the monolayer.

-

-

Antibody Immobilization:

-

Causality: The primary amine groups on the antibody's lysine residues react with the surface aldehyde groups to form Schiff bases.

-

a. Prepare a solution of mAb anti-TNF-α in PBS (concentration typically 50-100 µg/mL).

-

b. Deposit the antibody solution onto the aldehyde-functionalized surface and incubate in a humidified chamber for 1-2 hours at room temperature or overnight at 4 °C.

-

(Optional Step for Reductive Amination): If a more stable linkage is required, add NaBH₃CN to the antibody solution to a final concentration of ~50 mM during incubation.

-

c. Rinse the surface gently with PBS to remove unbound antibodies.

-

-

Blocking of Unreacted Sites:

-

Causality: This step deactivates any remaining aldehyde groups to prevent non-specific binding of other proteins during the sensing phase.

-

a. Immerse the substrates in a 1 M ethanolamine solution (pH 8.5) for 30-45 minutes at room temperature.

-

b. Rinse thoroughly with PBS and DI water, then dry with nitrogen. The immunosensor surface is now ready for use.

-

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or butyl rubber), and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as it is hydrolytically sensitive.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a powerful and versatile molecular tool for researchers at the interface of materials science, chemistry, and biology. Its dual-reactive nature provides a robust and controllable method for transforming inert inorganic surfaces into biologically active interfaces. A thorough understanding of the underlying hydrolysis, condensation, and bioconjugation chemistries is the key to harnessing its full potential in designing sophisticated biosensors, targeted drug delivery vehicles, and other advanced biomedical technologies. Its continued application is expected to drive significant innovation across the life sciences landscape.

References

-

Triethoxysilane - Wikipedia . Wikipedia. [Link]

-

11-(Triethoxysilyl)undecanal | C17H36O4Si | CID 11515490 - PubChem . National Center for Biotechnology Information. [Link]

-

α-Oxo Aldehyde or Glyoxylyl Group Chemistry in Peptide Bioconjugation - ACS Publications . American Chemical Society. [Link]

-

Use of Carbonyl Group Addition−Elimination Reactions for Synthesis of Nucleic Acid Conjugates | Bioconjugate Chemistry - ACS Publications . American Chemical Society. [Link]

-

Triethoxysilane | C6H16O3Si | CID 13830 - PubChem - NIH . National Center for Biotechnology Information. [Link]

-

Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules - Bio-Synthesis . Bio-Synthesis Inc. [Link]

-

Self-assembled monolayers used in this work and corresponding water contact angles. ResearchGate. [Link]

-

New functionalizable alkyltrichlorosilane surface modifiers for biosensor and biomedical applications - PubMed . National Center for Biotechnology Information. [Link]

-

Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology - PubMed . National Center for Biotechnology Information. [Link]

-

(PDF) Synthesis of triethoxysilanol - ResearchGate . ResearchGate. [Link]

-

FUNCTIONALIZATION OF SILICON SURFACES FOR SENSOR APPLICATIONS - I.R.I.S. I.R.I.S. [Link]

-

Surface Functionalization Techniques for Biosensors | Request PDF - ResearchGate . ResearchGate. [Link]

-

Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology - Langmuir - Figshare . Figshare. [Link]

-

Surface-Functionalizing Strategies for Multiplexed Molecular Biosensing: Developments Powered by Advancements in Nanotechnologies - MDPI . MDPI. [Link]

-

Formation and Characterization of a Highly Ordered and Well- Anchored Alkylsilane Monolayer on Mica by Self -Assembly - Research - University of Illinois . University of Illinois Urbana-Champaign. [Link]

-

All-(111) surface silicon nanowires: selective functionalization for biosensing applications . ACS Publications. [Link]

-

Maleimido-terminated Self-Assembled Monolayers - PubMed . National Center for Biotechnology Information. [Link]

-

MIT Open Access Articles Total synthesis of (+)-11,11#-dideoxyverticillin A . Massachusetts Institute of Technology. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences . Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. CAS 116047-42-8: 11-(triethoxysilyl)undecanal | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. 11-(Triethoxysilyl)undecanal | C17H36O4Si | CID 11515490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 11-(TRIETHOXYSILYL)UNDECANAL | 116047-42-8 [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Collection - Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology - Langmuir - Figshare [figshare.com]

- 13. groups.mrl.illinois.edu [groups.mrl.illinois.edu]

- 14. researchgate.net [researchgate.net]

- 15. All-(111) surface silicon nanowires: selective functionalization for biosensing applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Synthesis and purification of 11-Triethoxysilylundecanal

An In-depth Technical Guide to the Synthesis and Purification of 11-Triethoxysilylundecanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule of significant interest in materials science, surface chemistry, and biomedical applications. Its unique structure, featuring a terminal aldehyde group and a hydrolyzable triethoxysilyl group, allows it to act as a molecular tether, bridging organic and inorganic materials. This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, grounded in established chemical principles. It is designed to serve as a practical resource for scientists seeking to produce high-purity material for applications ranging from self-assembled monolayers (SAMs) to the functionalization of nanoparticles and biosensors.

Introduction: The Molecular Architecture and Utility

This compound (CAS No. 116047-42-8) is an organosilane characterized by an 11-carbon aliphatic chain, which imparts hydrophobic properties.[1] This chain is terminated at one end by a reactive aldehyde (-CHO) and at the other by a triethoxysilyl (-Si(OCH₂CH₃)₃) group.[1][2]

-

The Aldehyde Group: This functional group serves as a versatile reactive handle for covalent immobilization of biomolecules (via reductive amination with primary amines), formation of Schiff bases, or further organic transformations.

-

The Triethoxysilyl Group: This is the anchor. In the presence of moisture, it undergoes hydrolysis to form reactive silanol (-Si(OH)₃) groups. These silanols can then condense with hydroxyl groups on inorganic substrates like silica, glass, or metal oxides, forming stable siloxane (Si-O-Si) bonds.[1] This process is the foundation for creating robust, covalently attached organic layers on inorganic surfaces.

This dual functionality makes this compound a powerful coupling agent, particularly relevant in drug development for creating functionalized surfaces for high-throughput screening, diagnostic assays, and controlled drug delivery systems.[3][4]

Synthesis via Platinum-Catalyzed Hydrosilylation

The most efficient and widely adopted method for synthesizing this compound is the hydrosilylation of 10-undecenal with triethoxysilane. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the alkene.[5][6]

The Underlying Mechanism

The reaction is typically catalyzed by a platinum complex, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. The generally accepted Chalk-Harrod mechanism involves the oxidative addition of the Si-H bond to the platinum center, coordination of the alkene, migratory insertion of the alkene into the Pt-H bond, and finally, reductive elimination to yield the product and regenerate the catalyst.[7] The reaction is highly regioselective, yielding predominantly the terminal anti-Markovnikov addition product, which is the desired this compound.

Critical Parameters and Reagent Selection

| Parameter | Selection | Rationale |

| Alkene | 10-Undecenal | Provides the 11-carbon backbone and the terminal aldehyde group. |

| Hydrosilane | Triethoxysilane | Source of the silyl group. The ethoxy groups are chosen for their controlled hydrolysis rate. |

| Catalyst | Karstedt's catalyst or SiliaCat Pt(0) | Provides high efficiency and selectivity. Heterogeneous catalysts like SiliaCat Pt(0) simplify purification through simple filtration.[5] |

| Solvent | Anhydrous Toluene or THF | Must be inert and dry to prevent premature hydrolysis of the triethoxysilyl group and deactivation of the catalyst.[5] |

| Atmosphere | Inert (Argon or Nitrogen) | Protects the aldehyde from oxidation and prevents moisture from entering the reaction.[5] |

| Temperature | 60-70°C | Facilitates a reasonable reaction rate without promoting side reactions like alkene isomerization.[5] |

Experimental Protocol: Synthesis

Caution: This procedure should be performed in a well-ventilated fume hood. All glassware must be oven-dried before use.

-

Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet.

-

Reagent Charging: To the flask, add 10-undecenal (1.0 eq) and anhydrous toluene.

-

Catalyst Addition: Add the platinum catalyst (typically 10-50 ppm relative to the alkene). If using a heterogeneous catalyst like SiliaCat Pt(0), it can be added directly as a powder.[5]

-

Hydrosilylation: Begin stirring and gently heat the mixture to 65°C. Slowly add triethoxysilane (1.1 to 1.2 eq) dropwise via a syringe or dropping funnel. An exothermic reaction may be observed. Maintain the temperature for 2-4 hours.

-

Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC), monitoring the disappearance of the 10-undecenal starting material.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification: Isolating the Target Compound

Purification is a critical stage to remove the catalyst, unreacted starting materials, and any side products. The primary challenge is the compound's sensitivity to both heat and moisture.[8]

Post-Reaction Workup

-

Catalyst Removal:

-

Heterogeneous Catalyst: If SiliaCat Pt(0) was used, simply cool the reaction mixture and filter it through a pad of Celite to remove the catalyst.[5]

-

Homogeneous Catalyst: The catalyst can be removed by stirring the crude mixture with activated carbon for 1-2 hours, followed by filtration.

-

-

Solvent Removal: Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

Primary Purification: Vacuum Distillation

Fractional distillation under reduced pressure is the method of choice for purifying this compound on a multi-gram scale. The high boiling point of the product necessitates a vacuum to lower the boiling temperature, thereby preventing thermal decomposition of the aldehyde and silane functionalities.[9]

| Property | Value | Source |

| Boiling Point | 150-155°C at 0.5 mmHg | [8] |

| Density | ~0.920 g/cm³ | [8] |

| Refractive Index | ~1.434 | [8] |

Protocol: Short-Path Vacuum Distillation

-

Setup: Assemble a short-path distillation apparatus. Ensure all joints are well-sealed with vacuum grease.

-

Procedure: Place the crude oil in the distillation flask. Slowly and carefully reduce the pressure using a vacuum pump protected by a cold trap.

-

Heating: Once the target vacuum (~0.5 mmHg) is stable, gradually heat the flask using a heating mantle.

-

Fraction Collection: Discard the initial low-boiling forerun. Collect the product fraction boiling at the target temperature range (150-155°C). The pure product should be a clear, colorless liquid.

Visualization of the Purification Workflow

Caption: General workflow for the purification of this compound.

Characterization and Quality Control

Confirming the identity and purity of the final product is essential. A combination of spectroscopic techniques should be employed.

-

¹H NMR Spectroscopy: Provides confirmation of the structure. Key expected signals include:

-

~9.76 ppm (triplet): The aldehyde proton (-CHO).

-

~3.81 ppm (quartet): The methylene protons of the ethoxy groups (-OCH₂CH₃).

-

~2.41 ppm (triplet of doublets): The methylene protons adjacent to the aldehyde (-CH₂CHO).

-

~1.22 ppm (triplet): The methyl protons of the ethoxy groups (-OCH₂CH₃).

-

~0.61 ppm (triplet): The methylene protons adjacent to the silicon atom (-CH₂Si).

-

-

²⁹Si NMR Spectroscopy: This is a powerful tool for analyzing organosilicon compounds. A single resonance around -45 to -47 ppm is expected for the triethoxysilyl group, confirming the successful hydrosilylation and the integrity of the Si-O bonds.[10][11]

-

FTIR Spectroscopy: Can confirm the presence of key functional groups.

-

~1725 cm⁻¹: Strong C=O stretch from the aldehyde.

-

~2720 cm⁻¹ & ~2820 cm⁻¹: C-H stretches characteristic of aldehydes.

-

~1100-1080 cm⁻¹: Strong Si-O-C stretching vibrations.

-

-

Gas Chromatography (GC): An effective method for determining the purity of the distilled product. Due to the reactive nature of silanes, special considerations for the GC system, such as using inert tubing, may be necessary for accurate analysis.[12]

Storage and Handling

This compound is sensitive to moisture, which will cause it to hydrolyze and oligomerize.[8] To ensure its stability and reactivity for subsequent applications:

-

Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen).

-

Temperature: For long-term storage, keep in a freezer at or below -20°C.[13]

-

Handling: When handling, work quickly and, if possible, under an inert atmosphere to minimize exposure to ambient moisture. Use dry syringes and needles for transferring the liquid.

Conclusion

The synthesis of this compound via hydrosilylation is a robust and efficient process. Success hinges on the careful control of reaction conditions, particularly the exclusion of moisture, and the use of high-purity reagents. Purification by vacuum distillation is the most effective method for obtaining a product of high purity suitable for demanding applications in surface modification and bioconjugation. Rigorous characterization using a suite of spectroscopic techniques is mandatory to validate the structure and purity of the final compound, ensuring reliable and reproducible results in downstream applications.

References

- JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and ...

-

11-(Triethoxysilyl)undecanal | C17H36O4Si | CID 11515490 - PubChem. (URL: [Link])

- CN104136447B - The purification process of trimethyl silane - Google P

-

Analysis of Silanes - Wasson-ECE Instrumentation. (URL: [Link])

-

Hydrosilylation of methyl 10‐undecenoate with triethoxysilane.63 - ResearchGate. (URL: [Link])

-

Closing the Organosilicon Synthetic Cycle: Efficient Heterogeneous Hydrosilylation of Alkenes over SiliaCat Pt(0) - qualitas1998.net. (URL: [Link])

-

A Survey of the Preparation, Purity, and Availability of Silanes - Publications. (URL: [Link])

-

The hydrosilylation reaction of olefins with triethoxysilane - ResearchGate. (URL: [Link])

-

(PDF) Synthesis of triethoxysilanol - ResearchGate. (URL: [Link])

-

Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers - PMC - PubMed Central. (URL: [Link])

-

Quick Revision - Purification of an organic solid - YouTube. (URL: [Link])

-

The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane. (URL: [Link])

-

Ninja technique to purify organic compounds from mixture of compounds- Part 2. - YouTube. (URL: [Link])

-

Synthesis and Spectrosopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes - MDPI. (URL: [Link])

-

NMR Spectroscopy of Organosilicon Compounds - ResearchGate. (URL: [Link])

-

Drug Design, Development and Therapy | Volume 11 - Dove Press. (URL: [Link])

-

Purification of Organic Liquids - a quick guide! - YouTube. (URL: [Link])

-

Hydrosilylation reaction of ethylene with triethoxysilane catalyzed by ruthenium halides and promoted by cuprous halides | Request PDF - ResearchGate. (URL: [Link])

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])

Sources

- 1. CAS 116047-42-8: 11-(triethoxysilyl)undecanal | CymitQuimica [cymitquimica.com]

- 2. 11-(Triethoxysilyl)undecanal | C17H36O4Si | CID 11515490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. jelsciences.com [jelsciences.com]

- 5. qualitas1998.net [qualitas1998.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 11-(TRIETHOXYSILYL)UNDECANAL | 116047-42-8 [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. applications.wasson-ece.com [applications.wasson-ece.com]

- 13. 11-(Triethoxysilyl)undecanal | 116047-42-8 [sigmaaldrich.com]

Introduction: The Molecular Bridge for Functional Surfaces

An In-Depth Technical Guide to 11-Triethoxysilylundecanal: A Heterobifunctional Linker for Advanced Surface Engineering

In the realms of materials science, diagnostics, and drug development, the interface between inorganic substrates and biological molecules is a critical landscape. Success in applications ranging from biosensors to targeted drug delivery hinges on the ability to stably and specifically anchor delicate biomolecules onto solid supports. This compound emerges as a pivotal tool in this endeavor. It is a heterobifunctional linker molecule, meticulously designed with two distinct reactive termini separated by a long eleven-carbon aliphatic chain.

At one end, the triethoxysilyl group serves as a robust anchor to hydroxyl-rich inorganic surfaces like silica, glass, and metal oxides. At the other, the terminal aldehyde group provides a versatile handle for the covalent immobilization of proteins, antibodies, and other amine-containing ligands. This guide, intended for researchers and drug development professionals, elucidates the core chemistry, practical application, and scientific rationale behind the use of this compound as a fundamental component in the construction of advanced functional materials.

Core Physicochemical & Safety Data

A thorough understanding of a reagent's properties is the foundation of reliable and safe experimentation. The key data for this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Undecanal, 11-(triethoxysilyl)- | [1] |

| CAS Number | 116047-42-8 | [1] |

| Molecular Formula | C₁₇H₃₆O₄Si | [1] |

| Molecular Weight | 332.55 g/mol | [1] |

| Physical Form | Liquid | |

| Purity | Typically ≥95% (Technical Grade) | |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |

| Storage Conditions | Store under inert atmosphere, preferably in a freezer (-20°C) |

The Chemistry of a Dual-Action Linker: Mechanism of Surface Functionalization

The utility of this compound stems from the orthogonal reactivity of its two functional ends. This dual nature allows for a sequential, two-stage process: first, the modification of the inorganic substrate, and second, the bioconjugation of the target molecule.

Stage 1: Silanization of the Inorganic Surface

The triethoxysilyl moiety is the surface-binding domain. Its activation and coupling mechanism is a well-established condensation reaction.

-

Hydrolysis: In the presence of trace surface or atmospheric water, the three ethoxy groups (-OCH₂CH₃) hydrolyze to form reactive silanol groups (-OH). This reaction releases ethanol as a byproduct.

-

Condensation: These newly formed silanols on the linker molecule condense with the native hydroxyl groups (e.g., Si-OH) present on the surface of substrates like silica or glass. This forms highly stable and covalent siloxane bonds (Si-O-Si), effectively tethering the linker to the surface.

-

Polymerization (Optional): Adjacent hydrolyzed silanes on the surface can also condense with each other, forming a cross-linked polysiloxane network that enhances the stability of the monolayer.

The long undecyl (C11) spacer is critical; it projects the aldehyde functionality away from the substrate surface, minimizing steric hindrance and making it readily accessible for subsequent reactions.

Caption: Workflow for surface functionalization and bioconjugation.

Stage 2: Immobilization of Biomolecules via the Aldehyde Terminus

The aldehyde group is a classic electrophile for reacting with primary amines, which are abundantly available in the lysine residues on the surface of most proteins.

-

Schiff Base Formation: The primary amine of a protein performs a nucleophilic attack on the aldehyde's carbonyl carbon. This forms an imine, commonly known as a Schiff base. This reaction is reversible and pH-dependent.[2]

-

Reductive Amination: To create a stable, permanent bond, the Schiff base is typically reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[2] This agent is selective for the imine and will not reduce the aldehyde or other functional groups on the protein, ensuring a clean and stable linkage.

Representative Synthesis Protocol: Hydrosilylation

This compound is typically synthesized via the platinum-catalyzed hydrosilylation of 10-undecenal. This reaction creates a stable silicon-carbon bond at the terminal position of the alkene.

Materials:

-

10-Undecenal (1.0 eq)

-

Triethoxysilane (1.1 eq)

-

Karstedt's catalyst (or other platinum catalyst, ~10-20 ppm)

-

Anhydrous Toluene

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of inert gas.

-

Reagent Charging: Charge the flask with 10-undecenal and anhydrous toluene.

-

Catalyst Addition: Add the platinum catalyst to the stirred solution.

-

Hydrosilylation: Add triethoxysilane dropwise via the dropping funnel to the reaction mixture. The reaction is often mildly exothermic.

-

Reaction: Gently heat the mixture to 50-60°C and stir for 2-4 hours. Monitor the reaction progress by FT-IR (disappearance of the Si-H stretch at ~2160 cm⁻¹) or ¹H NMR.

-

Workup & Purification: Once the reaction is complete, cool the mixture to room temperature. The catalyst can be removed by filtration through a short plug of silica gel or by treatment with activated carbon. The solvent is then removed under reduced pressure. The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Application Protocol: Covalent Immobilization of Protein to a Silica Surface

This protocol provides a field-proven workflow for functionalizing a silica substrate (e.g., a glass slide, silicon wafer, or silica nanoparticles) and subsequently immobilizing a protein.

Materials:

-

Silica substrate (e.g., glass microscope slides)

-

Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) - EXTREME CAUTION

-

Anhydrous Toluene

-

1-5% (v/v) solution of this compound in anhydrous toluene

-

Protein solution (e.g., 1 mg/mL in PBS, pH 7.4)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Ethanol, Deionized Water

-

Phosphate Buffered Saline (PBS)

Procedure:

Part 1: Substrate Cleaning and Activation

-

Place silica substrates in a glass container.

-

Carefully add Piranha solution to fully submerge the substrates. (Safety Note: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use a fume hood and appropriate personal protective equipment).

-

Allow substrates to react for 30-60 minutes to clean and generate surface hydroxyl groups.

-

Carefully decant the Piranha solution into a designated waste container.

-

Rinse the substrates extensively with deionized water, followed by ethanol, and dry under a stream of nitrogen.

Part 2: Surface Silanization with this compound 6. Immediately place the activated, dry substrates into the 1-5% this compound/toluene solution. 7. Allow the reaction to proceed for 2-4 hours at room temperature or 1 hour at 60°C under an inert atmosphere to form the aldehyde-terminated monolayer. 8. Remove the substrates from the silane solution and rinse thoroughly with fresh toluene to remove any unbound silane. 9. Rinse with ethanol and dry under nitrogen. The surface is now functionalized and ready for protein immobilization.

Part 3: Protein Immobilization and Stabilization 10. Prepare the protein solution in PBS. For sensitive proteins, a humidity chamber can be used to prevent dehydration. 11. Cover the functionalized surface with the protein solution and incubate for 1-2 hours at room temperature. This allows for the formation of the Schiff base.[3] 12. Prepare a fresh solution of sodium cyanoborohydride in PBS (e.g., 50 mM). 13. Gently rinse the surface with PBS to remove loosely adsorbed protein. 14. Immediately immerse the substrate in the sodium cyanoborohydride solution and incubate for 30-60 minutes to reduce the Schiff base to a stable secondary amine.[2] 15. Rinse the surface thoroughly with PBS and deionized water. 16. Dry the surface under a stream of nitrogen. The protein is now covalently and stably immobilized.

Caption: Experimental workflow for protein immobilization.

Relevance in Research and Drug Development

The ability to create stable, biologically active surfaces is paramount for many advanced applications. This compound serves as a foundational tool in these areas:

-

Diagnostic Biosensors and Protein Arrays: The molecule is used to immobilize capture antibodies or enzymes onto the surface of silicon, glass, or gold-coated chips.[2] The specific binding of a target analyte can then be detected via fluorescence, electrochemical signals, or other methods.

-

Functionalization of Nanoparticles: Silica nanoparticles (SNPs) and superparamagnetic iron oxide nanoparticles (SPIONs) can be surface-functionalized with this linker. This allows for the attachment of targeting ligands (e.g., antibodies) for directing drug-loaded nanoparticles to specific cancer cells or tissues.[4][5]

-

Biocompatible Coatings: Modifying the surface of medical implants with specific proteins can improve biocompatibility and guide cellular response, such as promoting osteointegration in orthopedic implants.

-

Fundamental Biological Studies: By immobilizing specific proteins, researchers can create controlled surfaces to study protein-protein interactions, cellular adhesion, and enzymatic activity at an interface.[2]

Analytical Characterization

Confirming the identity and purity of this compound and the success of surface modification relies on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the aldehyde proton (-CHO) around 9.77 ppm (triplet), the methylene protons adjacent to the aldehyde (α-CH₂) around 2.42 ppm, the ethoxy methylene protons (-OCH₂) at ~3.82 ppm (quartet), and the ethoxy methyl protons (-CH₃) at ~1.22 ppm (triplet).

-

¹³C NMR: Key signals include the carbonyl carbon at ~202.9 ppm, the ethoxy methylene carbon at ~58.4 ppm, and the ethoxy methyl carbon at ~18.3 ppm.[1]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

A strong C=O stretch for the aldehyde group is expected around 1725-1730 cm⁻¹.

-

Characteristic C-H stretches from the aldehyde proton appear around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Broad and strong Si-O-C stretches will be present in the 1080-1100 cm⁻¹ region.

-

References

-

Howorka, S., & Sinner, E. K. (2009). Immobilisation of proteins at silicon surfaces using undecenylaldehyde: demonstration of the retention of protein functionality and detection strategies. PubMed Central. [Link]

-

Liu, J., et al. (2022). Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms. National Center for Biotechnology Information. [Link]

- Weibel, D. B., et al. (2005).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11515490, 11-(Triethoxysilyl)undecanal. PubChem. [Link]

-

Lee, J., & Lee, H. (2024). Comparison of protein immobilization methods with covalent bonding on paper for paper-based enzyme-linked immunosorbent assay. National Center for Biotechnology Information. [Link]

-

Liu, X., et al. (2008). Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. PubMed Central. [Link]

-

Weetall, H. H. (1993). Preparation of immobilized proteins covalently coupled through silane coupling agents to inorganic supports. Applied Biochemistry and Biotechnology. [Link]

-

Gopalan, A. S. (2016). Synthesis and Optimization of Surface Functionalized Mesoporous Silica Nanoparticles for Bioconjugation Platforms. eScholarship, University of California. [Link]

-

Lu, Y., et al. (2009). Synthesis and surface functionalization of silica nanoparticles for nanomedicine. PubMed Central. [Link]

-

Gopalan, A. S. (2016). Synthesis and Optimization of Surface Functionalized Mesoporous Silica Nanoparticles for Bioconjugation Platforms. eScholarship. [Link]

Sources

- 1. 11-(Triethoxysilyl)undecanal | C17H36O4Si | CID 11515490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Immobilisation of proteins at silicon surfaces using undecenylaldehyde: demonstration of the retention of protein functionality and detection strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of protein immobilization methods with covalent bonding on paper for paper-based enzyme-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Optimization of Surface Functionalized Mesoporous Silica Nanoparticles for Bioconjugation Platforms [escholarship.org]

A Comprehensive Spectroscopic Guide to 11-Triethoxysilylundecanal: Characterization via NMR, IR, and MS

Abstract

Introduction: The Molecular Architecture and Utility of 11-Triethoxysilylundecanal

This compound is a unique molecule that bridges the worlds of organic chemistry and inorganic materials. Its structure consists of a long C11 alkyl chain, which provides a flexible spacer, terminated at one end by a reactive aldehyde group and at the other by a triethoxysilyl group.[1] This dual functionality is the key to its utility. The triethoxysilyl moiety can undergo hydrolysis and condensation to form stable siloxane (Si-O-Si) bonds with inorganic substrates such as silica, glass, and metal oxides.[2] Simultaneously, the aldehyde group offers a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and hydrazone formation, making it invaluable for the immobilization of biomolecules, catalysts, or other organic functionalities.

The precise characterization of this molecule is paramount to ensure its purity and to understand its reactivity in various applications. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework with high confidence. The predicted NMR data presented here are based on established chemical shift values for similar functional groups.[3][4][5]

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The interpretation of these signals allows for the confirmation of both the aldehyde and the triethoxysilyl termini, as well as the integrity of the undecyl chain.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 9.77 | Triplet (t) | 1H | -CH O | The aldehyde proton is highly deshielded by the electronegative oxygen atom and the carbonyl group's magnetic anisotropy, resulting in a characteristic downfield shift.[6] |

| 3.82 | Quartet (q) | 6H | -Si-(O-CH₂ -CH₃)₃ | The methylene protons of the ethoxy groups are adjacent to an oxygen atom, causing a significant downfield shift. The signal is split into a quartet by the neighboring methyl protons. |

| 2.42 | Triplet of doublets (td) | 2H | -CH₂ -CHO | This methylene group is alpha to the electron-withdrawing carbonyl group, leading to deshielding. |

| 1.63 | Quintet (quint) | 2H | -CH₂ -CH₂-CHO | The methylene group beta to the carbonyl. |

| 1.25-1.40 | Multiplet (m) | 14H | -(CH₂ )₇- | The methylene groups of the long alkyl chain are in similar chemical environments, resulting in a complex, overlapping multiplet in the typical aliphatic region. |

| 1.22 | Triplet (t) | 9H | -Si-(O-CH₂-CH₃ )₃ | The methyl protons of the ethoxy groups are in a standard aliphatic environment and are split into a triplet by the adjacent methylene protons. |

| 0.62 | Triplet (t) | 2H | -Si-CH₂ - | The methylene group directly attached to the silicon atom is shielded relative to the other methylene groups in the chain. |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. Each carbon atom in a unique electronic environment will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 202.8 | C HO | The aldehyde carbonyl carbon is highly deshielded and appears at a very low field, which is characteristic of this functional group.[7][8] |

| 58.4 | -Si-(O-C H₂-CH₃)₃ | The carbon of the ethoxy methylene group is deshielded by the adjacent oxygen atom. |

| 43.9 | -C H₂-CHO | The carbon alpha to the carbonyl group is deshielded. |

| 33.1 | -Si-CH₂-C H₂- | Carbon in the alkyl chain. |

| 29.5 | -(C H₂)ₓ- | A cluster of peaks for the central methylene carbons of the long alkyl chain. |

| 29.4 | -(C H₂)ₓ- | A cluster of peaks for the central methylene carbons of the long alkyl chain. |

| 29.3 | -(C H₂)ₓ- | A cluster of peaks for the central methylene carbons of the long alkyl chain. |

| 29.1 | -(C H₂)ₓ- | A cluster of peaks for the central methylene carbons of the long alkyl chain. |

| 22.7 | -C H₂-CH₂-CHO | Carbon beta to the carbonyl group. |

| 22.1 | -Si-C H₂- | Carbon adjacent to the silicon atom. |

| 18.3 | -Si-(O-CH₂-C H₃)₃ | The terminal methyl carbon of the ethoxy group is in a typical aliphatic region. |

| 10.0 | C H₂-Si- | The carbon directly bonded to the silicon atom is shifted upfield. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its ability to dissolve the nonpolar molecule and its single residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR, which generally does not interfere with the signals of interest. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is particularly useful for resolving the overlapping methylene signals in the long alkyl chain.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set a spectral width of approximately 12 ppm.

-

Employ a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each carbon.

-

Set a spectral width of approximately 220 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.[9][10] For this compound, IR spectroscopy is ideal for confirming the aldehyde and triethoxysilyl moieties.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |

| 2925, 2855 | Strong | C-H stretch | Aliphatic CH₂ and CH₃ | These strong absorptions are characteristic of the stretching vibrations of sp³ hybridized C-H bonds in the long alkyl chain and ethoxy groups. |

| 2820, 2720 | Medium | C-H stretch | Aldehyde (-CHO) | These two distinct peaks, often appearing as shoulders on the main aliphatic C-H stretching bands, are highly diagnostic for an aldehyde C-H bond (Fermi resonance).[7] |

| 1730 | Strong | C=O stretch | Aldehyde (-CHO) | The strong absorption in this region is a clear indicator of the carbonyl group of a saturated aliphatic aldehyde.[7][11] |

| 1465 | Medium | C-H bend | CH₂ scissoring | Bending vibration of the methylene groups in the alkyl chain. |

| 1390 | Medium | C-H bend | CH₃ umbrella | Bending vibration of the methyl groups of the ethoxy moieties. |

| 1105, 1080 | Strong, Broad | Si-O-C stretch | Triethoxysilane | These very strong and typically broad absorptions are characteristic of the asymmetric stretching of the Si-O-C bonds, confirming the presence of the triethoxysilyl group. |

| 960 | Medium | O-CH₂ rock | Ethoxy group | Rocking vibration associated with the ethoxy groups. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to acquire the spectrum using a neat sample. Place a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small drop of the sample placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard for this analysis.

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates or ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and gaining further structural insights.

Predicted Mass Spectrum and Fragmentation

For this compound (Molecular Weight: 332.5 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z = 332, although it may be weak or absent for long-chain aliphatic compounds. The fragmentation pattern will be dictated by the two functional ends of the molecule.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Rationale |

| 332 | [C₁₇H₃₆O₄Si]⁺˙ | Molecular ion (M⁺˙). |

| 287 | [M - C₂H₅O]⁺ | Loss of an ethoxy radical (-OCH₂CH₃), a common fragmentation pathway for ethoxysilanes. |

| 163 | [Si(OC₂H₅)₃]⁺ | The triethoxysilyl cation, a very stable and often prominent fragment for this functional group. |

| 58 | [C₃H₆O]⁺˙ | Resulting from a McLafferty rearrangement, a characteristic fragmentation for aldehydes with a γ-hydrogen.[12] |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Can arise from cleavage of the alkyl chain or α-cleavage at the carbonyl group. |

| 29 | [C₂H₅]⁺ or [CHO]⁺ | A common fragment from the loss of an ethyl group or an formyl radical. |

Visualization of Key Fragmentation Pathways

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method that induces reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded, typically over a range of m/z 40-500, to detect the molecular ion and key fragment ions.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive characterization of this compound. While this guide is based on predicted data, the interpretations are grounded in fundamental spectroscopic principles and provide a robust framework for what to expect during experimental analysis. The aldehyde functionality is clearly identified by the ¹H NMR signal at ~9.77 ppm, the ¹³C NMR signal at ~202.8 ppm, and the characteristic IR stretches at ~1730 cm⁻¹, 2720 cm⁻¹, and 2820 cm⁻¹. The triethoxysilyl group is confirmed by the ethoxy proton signals in the ¹H NMR spectrum, the corresponding carbon signals in the ¹³C NMR spectrum, the strong Si-O-C IR absorption around 1100-1080 cm⁻¹, and the characteristic fragmentation in the mass spectrum. This guide serves as a valuable resource for scientists working with this versatile bifunctional molecule, enabling its confident identification and quality control.

References

-

Diva-portal.org. (n.d.). Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Retrieved January 12, 2026, from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved January 12, 2026, from [Link]

-

Chemistry Stack Exchange. (2016). EI-MS: M-28 peak in aldehydes. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. Retrieved January 12, 2026, from [Link]

-

Gelest. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved January 12, 2026, from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved January 12, 2026, from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved January 12, 2026, from [Link]

-

Cambridge Assessment International Education. (n.d.). Cambridge International Advanced Subsidiary and Advanced Level in Chemistry (9701). Retrieved January 12, 2026, from [Link]

-

SpringerLink. (n.d.). estimation and prediction of 13c nmr chemical shifts of carbon atoms in both alcohols. Retrieved January 12, 2026, from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). (2-AMINOETHOXY)TRIETHOXYSILANE. Retrieved January 12, 2026, from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 12, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Silane, triethoxy-. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2025). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved January 12, 2026, from [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved January 12, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 12, 2026, from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved January 12, 2026, from [Link]

-

Nature. (n.d.). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 12, 2026, from [Link]

-

YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved January 12, 2026, from [Link]

-

YouTube. (2023). predicting likely fragments in a mass spectrum. Retrieved January 12, 2026, from [Link]

-

PubMed. (n.d.). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Assignment of the FTIR peaks for silanes. Retrieved January 12, 2026, from [Link]

-

Filo. (2025). Question 1 Predict the number of signals in the ¹H NMR and ¹³C.... Retrieved January 12, 2026, from [Link]

-

ChemRxiv. (n.d.). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Retrieved January 12, 2026, from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 12, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Fragmentation pattern of silane due to ionization, using a thoriated Ir.... Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved January 12, 2026, from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved January 12, 2026, from [Link]

Sources

- 1. IR Absorption Table [webspectra.chem.ucla.edu]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. compoundchem.com [compoundchem.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

An In-Depth Technical Guide to the Solubility and Stability of 11-Triethoxysilylundecanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Triethoxysilylundecanal is a bifunctional organosilane molecule of significant interest in surface modification, bioconjugation, and materials science. Its utility is intrinsically linked to its solubility in various solvents and its stability during storage and application. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering field-proven insights into its handling and application. We will delve into the fundamental principles governing its behavior in different solvent systems, provide detailed experimental protocols for assessing its solubility and stability, and discuss the critical factors that influence its reactivity. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

Introduction to this compound: A Molecule of Dual Functionality

This compound, with the chemical formula C₁₇H₃₆O₄Si, is an organosilane that possesses two distinct reactive moieties: a triethoxysilyl group at one end of a long alkyl chain and a terminal aldehyde group at the other.[1][2] This unique structure allows it to act as a molecular bridge, covalently bonding to inorganic substrates (such as silica, glass, and metal oxides) via the triethoxysilyl group, while the aldehyde functionality provides a reactive handle for the immobilization of biomolecules, catalysts, or other organic molecules.[3] Its long undecyl chain imparts hydrophobic characteristics to modified surfaces.[1]

The successful application of this compound hinges on a thorough understanding of its solubility and stability. The choice of solvent is critical for achieving homogeneous solutions for surface treatment and for controlling the kinetics of its primary degradation pathway: hydrolysis and subsequent condensation of the triethoxysilyl group.

Solubility Profile of this compound

The solubility of this compound is governed by the "like dissolves like" principle. Its long, nonpolar undecyl chain dominates its solubility characteristics, making it readily soluble in a wide range of organic solvents. The presence of ethoxy groups also contributes to its solubility in many organic media.[1]

Qualitative Solubility in Common Laboratory Solvents

Based on its structure and the general solubility of long-chain alkyltriethoxysilanes, the following table provides a qualitative assessment of the miscibility of this compound in various common laboratory solvents.

| Solvent Class | Solvent | Qualitative Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Heptane, Toluene | Miscible | The nonpolar alkyl chain of this compound has strong van der Waals interactions with these nonpolar solvents. |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Dichloromethane (DCM) | Miscible | These solvents can solvate both the alkyl chain and the moderately polar triethoxysilyl and aldehyde groups. |

| Polar Protic | Ethanol, Isopropanol | Miscible | The molecule is miscible with short-chain alcohols, which can hydrogen bond with the oxygen atoms of the ethoxy and aldehyde groups. However, the presence of these protic solvents can initiate hydrolysis. |

| Highly Polar Protic | Water | Immiscible/Reacts | Due to its long hydrophobic alkyl chain, this compound is immiscible in water. Furthermore, it will slowly react with water at the interface, leading to hydrolysis.[4] |

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a straightforward visual method for assessing the solubility of this compound in a solvent of interest.

Objective: To visually determine if this compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

This compound

-

Solvent of interest (anhydrous grade recommended for aprotic solvents)

-

Small glass vials with caps

-

Vortex mixer

-

Pipettes

Procedure:

-

Add 1 mL of the chosen solvent to a clean, dry glass vial.

-

Add 10 µL of this compound to the solvent (this corresponds to approximately 1% v/v).

-

Cap the vial and vortex for 30 seconds.

-

Visually inspect the solution against a well-lit background.

-

Soluble/Miscible: The solution is clear and homogeneous with no visible phase separation, cloudiness, or undissolved droplets.

-

Partially Soluble: The solution appears cloudy or forms an emulsion, or a significant portion of the silane remains undissolved.

-

Insoluble/Immiscible: Two distinct layers are visible, or the silane forms droplets that do not dissolve.

-

-

Record the observation. For a more comprehensive understanding, this test can be repeated with varying concentrations of the silane.

Caption: Experimental workflow for qualitative solubility determination.

Stability of this compound: The Chemistry of Hydrolysis and Condensation

The primary determinant of the stability of this compound in solution is the reactivity of its triethoxysilyl group. This group is susceptible to hydrolysis in the presence of water, which is often present as a contaminant in many organic solvents or can be intentionally added to initiate surface modification.[5]

The Hydrolysis and Condensation Cascade

The degradation of this compound proceeds through a two-step process:

-

Hydrolysis: The three ethoxy groups (-OCH₂CH₃) are sequentially replaced by hydroxyl groups (-OH) in the presence of water, forming silanol intermediates and releasing ethanol as a byproduct. This reaction can be catalyzed by either acids or bases.[5]

-

Condensation: The newly formed, highly reactive silanol groups can then condense with each other or with silanol groups on a substrate surface. This process forms stable siloxane bonds (Si-O-Si) and releases water. Self-condensation can lead to the formation of oligomers and eventually a cross-linked polysiloxane network.

Caption: The hydrolysis and condensation cascade of this compound.

Factors Influencing Stability

Several factors significantly impact the rate of hydrolysis and condensation, and therefore the stability of this compound solutions:

-

Water Content: The presence of water is a prerequisite for hydrolysis. In anhydrous aprotic solvents, this compound is relatively stable.[4]

-

pH: Hydrolysis is catalyzed by both acids and bases. The rate is slowest at a near-neutral pH (around 7). Acid catalysis protonates the ethoxy group, making it a better leaving group, while base catalysis involves the nucleophilic attack of a hydroxide ion on the silicon atom.[5]

-

Solvent Type:

-

Protic Solvents (e.g., alcohols, water): These solvents can participate in the hydrolysis reaction and can hydrogen bond with the silanol intermediates, influencing the rates of both hydrolysis and condensation.[6]

-

Aprotic Solvents (e.g., THF, Toluene): In truly anhydrous aprotic solvents, this compound exhibits the highest stability. However, trace amounts of water can still initiate slow hydrolysis.

-

-

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation reactions.[7]

-

Aldehyde Group: While the primary instability lies with the triethoxysilyl group, the terminal aldehyde group can potentially undergo oxidation over long-term storage, especially if exposed to air and light.

Stability in Different Solvent Systems

-

Aprotic Solvents (Recommended for Storage): For long-term storage of this compound solutions, anhydrous aprotic solvents such as toluene, hexane, or THF are recommended. Under these conditions, the rate of hydrolysis is minimized. It is crucial to use freshly dried solvents and to store the solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[4]

-

Protic Solvents (for in-situ applications): When using protic solvents like ethanol or isopropanol, it is important to be aware that hydrolysis will be initiated. The rate will depend on the water content and pH. For applications where pre-hydrolysis is desired before surface modification, a mixture of alcohol and water is often used.[8]

Experimental Protocols for Stability Assessment

To ensure the reliability and reproducibility of experiments involving this compound, it is essential to assess its stability in the chosen solvent system. The following protocols outline methods for monitoring its degradation over time.

Stability Study Design (Forced Degradation)

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and degradation pathways.[9][10][11]

Objective: To assess the stability of this compound in a specific solvent under accelerated conditions (e.g., elevated temperature, presence of water/acid/base).

General Procedure:

-

Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1% w/v).

-

Divide the stock solution into several vials.

-

For hydrolytic stress, add a specific amount of water (and acid or base catalyst if desired) to the vials.

-

Store the vials under the desired stress conditions (e.g., 40°C, 60°C).

-

At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from a vial for analysis.

-

Analyze the aliquot using a suitable analytical technique to quantify the remaining this compound.

Caption: Workflow for a forced degradation stability study.

Analytical Methods for Stability Monitoring

GC-FID is a robust and reliable technique for quantifying the concentration of volatile and semi-volatile compounds like this compound.[12][13]

Principle: The sample is vaporized and separated based on its boiling point and affinity for the GC column. The FID detects and quantifies the compound as it elutes from the column.

Detailed Protocol:

-

Instrument and Conditions:

-

GC System: Agilent 7890 or equivalent with FID.

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 280°C.

-

Injection Volume: 1 µL (split mode, e.g., 50:1).

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 300°C.

-

Hold: 5 minutes at 300°C.

-

-

Detector Temperature: 320°C.

-

-

Sample Preparation:

-

At each time point of the stability study, dilute the aliquot with an appropriate anhydrous solvent (e.g., hexane or toluene) to a concentration within the calibration range.

-

Add an internal standard (e.g., n-dodecane) for improved accuracy.

-

-

Calibration:

-

Prepare a series of calibration standards of this compound in the same solvent used for dilution, with the internal standard at a constant concentration.

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

-

Analysis and Calculation:

-

Inject the prepared samples and calibration standards.

-

Determine the concentration of this compound in the stability samples by interpolation from the calibration curve.

-

¹H NMR spectroscopy is a powerful tool for monitoring the hydrolysis of this compound by observing the disappearance of the ethoxy protons and the appearance of ethanol protons.[14]

Principle: The chemical environment of protons in a molecule influences their resonance frequency in a magnetic field. By integrating the signals corresponding to specific protons, their relative abundance can be determined.

Detailed Protocol:

-

Instrument and Parameters:

-

NMR Spectrometer: 400 MHz or higher.

-

Solvent: An aprotic deuterated solvent that is compatible with the reaction solvent (e.g., CDCl₃, Acetone-d₆).

-